Cyclobutanesulfonyl chloride
CAS No.: 338453-16-0
Cat. No.: VC2474033
Molecular Formula: C4H7ClO2S
Molecular Weight: 154.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338453-16-0 |
---|---|
Molecular Formula | C4H7ClO2S |
Molecular Weight | 154.62 g/mol |
IUPAC Name | cyclobutanesulfonyl chloride |
Standard InChI | InChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 |
Standard InChI Key | REWZIICPWFGXJJ-UHFFFAOYSA-N |
SMILES | C1CC(C1)S(=O)(=O)Cl |
Canonical SMILES | C1CC(C1)S(=O)(=O)Cl |
Introduction
Physical and Chemical Properties
Physical Properties
Cyclobutanesulfonyl chloride has a well-defined set of physical properties that determine its behavior and applications. The compound has the molecular formula C4H7ClO2S and a molecular weight of 154.615 g/mol . Based on its properties, it likely exists as a liquid or low-melting solid at standard laboratory conditions.
Table 1: Physical Properties of Cyclobutanesulfonyl Chloride
Property | Value |
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Molecular Formula | C4H7ClO2S |
Molecular Weight | 154.615 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 217.4±7.0 °C at 760 mmHg |
Flash Point | 85.3±18.2 °C |
LogP | 1.17 |
Vapour Pressure | 0.2±0.4 mmHg at 25°C |
Index of Refraction | 1.506 |
Exact Mass | 153.985519 |
Polar Surface Area (PSA) | 42.52000 |
These measured physical constants provide crucial information for handling, storage, and application of the compound in laboratory and industrial settings . The moderate LogP value of 1.17 indicates a balance between hydrophilicity and lipophilicity, which can be advantageous for certain applications in medicinal chemistry where membrane permeability is relevant.
Chemical Reactivity
As a sulfonyl chloride, cyclobutanesulfonyl chloride exhibits characteristic reactivity toward nucleophiles, particularly amines, alcohols, and thiols. The sulfonyl chloride functional group (SO2Cl) readily undergoes nucleophilic substitution reactions to form various derivatives, with sulfonamides being among the most commonly synthesized products.
The reactivity profile of cyclobutanesulfonyl chloride is influenced by two primary factors:
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The strongly electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom highly electrophilic
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The strain energy of the cyclobutane ring, which introduces unique conformational constraints that may affect the reactivity at the sulfonyl center
The compound is particularly valuable for its ability to form sulfonamides through reaction with ammonia or amines. This transformation has been extensively leveraged in medicinal chemistry applications, where sulfonamide derivatives often exhibit interesting biological activities .
Applications in Organic Chemistry
Cyclobutanesulfonyl chloride serves multiple important functions in organic synthesis:
Synthesis of Sulfonamides
The primary application of cyclobutanesulfonyl chloride lies in the preparation of sulfonamides, which are important structural motifs in medicinal chemistry. The reaction with amines produces cyclobutanesulfonamides, which have generated interest as potential pharmaceutical agents or building blocks .
Formation of Sulfonate Esters
Reaction with alcohols yields sulfonate esters, which can serve as excellent leaving groups in subsequent nucleophilic substitution reactions. This makes cyclobutanesulfonyl chloride a useful reagent for activating alcohols toward substitution.
Creation of Specialized Building Blocks
The unique conformational properties of the cyclobutane ring make cyclobutanesulfonyl chloride valuable for creating building blocks with specific three-dimensional orientations of functional groups. This property can be exploited in the design of molecules requiring precise spatial arrangements, such as enzyme inhibitors or receptor ligands.
Research on cyclobutane C-H functionalization, such as that described in the literature, highlights the growing importance of methodologies for selectively functionalizing cyclobutane derivatives: "...cyclobutane outperformed any of the examples described in the original report, giving the bis-phenylated cyclobutane in 97% isolated yield and as a single diastereomer" . These approaches provide new pathways to complex cyclobutane derivatives that could incorporate sulfonyl chloride functionality.
Role in Medicinal Chemistry
Cyclobutanesulfonyl chloride has emerged as a valuable precursor in medicinal chemistry, particularly in the context of fragment-based drug discovery. The cyclobutane scaffold offers unique structural features that make it attractive for pharmaceutical development:
"Cyclobutanes have attracted significant interest in medicinal chemistry because of their unique structure and potential advantages in pharmacological properties. Nevertheless, 1,2-disubstituted cyclobutanes remain underrepresented, both in the general chemical space and in fragment-based drug discovery libraries" .
The utility of cyclobutanesulfonyl chloride in medicinal chemistry stems primarily from:
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Its ability to form sulfonamides, which are common pharmacophores in many drugs
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The conformational constraints imposed by the cyclobutane ring, which can enhance binding specificity to biological targets
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The opportunity to address the underrepresentation of cyclobutane-containing compounds in screening libraries
Recent research has specifically focused on developing libraries of cyclobutanesulfonamides for fragment-based drug discovery: "In this study, a two-diversification-point library of cyclobutanesulfonamides was synthesized through a hyperbaric [2+2] cycloaddition reaction" . This approach demonstrates the value of cyclobutanesulfonyl chloride and its derivatives in expanding the chemical space available for drug discovery efforts.
Related Compounds
3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride
A notable derivative of cyclobutanesulfonyl chloride is 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride (CAS Number: 2490432-71-6), which incorporates a 2,2-dimethylpropyl substituent on the cyclobutane ring. This compound has the molecular formula C9H17ClO2S and a molecular weight of 224.74 g/mol.
The presence of the 2,2-dimethylpropyl group alters the physical and chemical properties of the compound compared to unsubstituted cyclobutanesulfonyl chloride, potentially affecting its reactivity, solubility, and application profile. Such substituted derivatives exemplify how the basic cyclobutanesulfonyl chloride scaffold can be modified to create compounds with tailored properties for specific applications.
Comparison with Other Ring-Containing Sulfonyl Chlorides
Structurally related compounds include cyclopropanesulfonyl chloride (CAS Number: 139631-62-2) and butanesulfonyl chloride (CAS Number: 2386-60-9). The three-membered ring of cyclopropanesulfonyl chloride introduces even greater ring strain than the cyclobutane analog, potentially resulting in different reactivity patterns .
Comparative studies of these compounds could provide valuable insights into the relationship between ring size and the reactivity of the sulfonyl chloride functional group, though such systematic comparisons appear to be limited in the current literature.
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